6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
Similar compounds, such as quinoline-4-carboxylic acid derivatives, have been found to inhibit the atpase domain of human topoisomerase ii alpha (htopoiiα) . This enzyme plays a crucial role in DNA replication and cell division, making it a common target for anticancer drugs .
Mode of Action
Based on the action of similar compounds, it may interact with its target enzyme, htopoiiα, and inhibit its atpase activity . This inhibition can prevent the unwinding of DNA strands, thereby halting DNA replication and cell division .
Biochemical Pathways
By inhibiting htopoiiα, it could potentially disrupt the dna replication pathway, leading to cell cycle arrest and apoptosis .
Pharmacokinetics
The molecular weight of the compound is 3418 g/mol , which is within the optimal range for oral bioavailability in drug design.
Result of Action
Similar compounds have shown significant anticancer activity by inducing apoptosis in various carcinoma cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically includes the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst . Another method is the Gould-Jacobs reaction, which involves the cyclization of aniline derivatives with β-ketoesters .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids are commonly used to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of 6-chloro-2-(4-isopropoxyphenyl)quinoline.
Substitution: Formation of 6-methoxy-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid.
Scientific Research Applications
6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical sensors.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2-(2-isopropoxyphenyl)quinoline-4-carboxylic acid: Similar structure but with the isopropoxy group at a different position.
6-Chloro-2-(4-chlorophenyl)quinoline-4-carboxylic acid: Similar structure but with a chlorophenyl group instead of an isopropoxyphenyl group.
Uniqueness
6-Chloro-2-(4-isopropoxyphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
Properties
IUPAC Name |
6-chloro-2-(4-propan-2-yloxyphenyl)quinoline-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO3/c1-11(2)24-14-6-3-12(4-7-14)18-10-16(19(22)23)15-9-13(20)5-8-17(15)21-18/h3-11H,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKTBWWOABKBHLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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